molecular formula C9H12N2O2 B13638734 Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester

Cat. No.: B13638734
M. Wt: 180.20 g/mol
InChI Key: WCXDPQRPVRGWRR-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. This compound is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a 3-methylphenyl group and the carboxylic acid is esterified with a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester typically involves the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester exerts its effects involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active hydrazine derivative, which then interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 1-phenyl-, methyl ester
  • Hydrazinecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
  • Hydrazinecarboxylic acid, 1-(2-methylphenyl)-, methyl ester

Uniqueness

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl N-amino-N-(3-methylphenyl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-7-4-3-5-8(6-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3

InChI Key

WCXDPQRPVRGWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)OC)N

Origin of Product

United States

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